N-methyl-N-[(1-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide
Description
The exact mass of the compound this compound is 333.12594604 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-methyl-N-[(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)methyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-19(23(21,22)12-2-3-12)7-11-8-20(9-11)15-13-4-5-16-6-14(13)17-10-18-15/h4-6,10-12H,2-3,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQQKKDKFMNVLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC=NC3=C2C=CN=C3)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-methyl-N-[(1-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. The inhibition of CDK2 results in a significant alteration in cell cycle progression. This interaction leads to the inhibition of cell proliferation, particularly in cancer cells.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is crucial for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents this transition, thereby halting cell proliferation.
Pharmacokinetics
The compound’s degree of lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells. This property could potentially enhance its bioavailability.
Biological Activity
N-methyl-N-[(1-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential as an anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H19N5O2S
- Molecular Weight : 321.40 g/mol
- Purity : Typically around 95%
- IUPAC Name : N-methyl-N-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide
The compound primarily acts as an ATP-competitive inhibitor of Protein Kinase B (PKB or Akt), which plays a crucial role in the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway. This pathway is critical for regulating cell proliferation and survival, especially in cancer cells where PKB signaling is often dysregulated. By inhibiting PKB, the compound can lead to decreased cell proliferation and increased apoptosis in cancerous cells.
Anticancer Efficacy
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably, the compound has been tested against:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| A549 (Lung) | 2.39 ± 0.10 | Comparable to sorafenib (2.12 ± 0.18) |
| HCT116 (Colorectal) | 3.90 ± 0.33 | Comparable to sorafenib (2.25 ± 0.71) |
| PC-3 (Prostate) | Not specified | Lower sensitivity observed |
These findings suggest that the compound may serve as a promising lead for further development in anticancer therapies targeting the PI3K-Akt pathway .
Case Studies
- In Vitro Studies : In a study evaluating various derivatives of pyrido[3,4-d]pyrimidine, this compound demonstrated potent inhibition of cell growth in A549 and HCT116 cell lines using the MTT assay method.
- Structure–Activity Relationship (SAR) : The study highlighted that modifications on the pyridine ring significantly influenced the inhibitory activity of the compound against cancer cells. Electron-withdrawing groups on the aromatic rings were found to enhance activity compared to electron-donating groups .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound have not been extensively detailed in available literature; however, its structural characteristics suggest good oral bioavailability due to its lipophilic nature and ability to penetrate cellular membranes effectively.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
